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molecular formula C7H17N2OP B8432077 1-[(Dimethylphosphoryl)methyl]piperazine

1-[(Dimethylphosphoryl)methyl]piperazine

Cat. No. B8432077
M. Wt: 176.20 g/mol
InChI Key: IYMUNSAIIAKDRC-UHFFFAOYSA-N
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Patent
US08987284B2

Procedure details

To a flask was charged with benzyl 4-((dimethylphosphinoyl)methyl)piperazine-1-carboxylate (200 mg) and 10% palladium on carbon in methanol (20 mL). The mixture was stirred at room temperature under H2 atmosphere. The mixture was filtered through Celite and all solvents were removed under reduced pressure to give a white crystalline solid, which was used without further purification. LCMS ESI(+) m/z: 177 (M+1).
Name
benzyl 4-((dimethylphosphinoyl)methyl)piperazine-1-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][P:2]([CH2:5][N:6]1[CH2:11][CH2:10][N:9](C(OCC2C=CC=CC=2)=O)[CH2:8][CH2:7]1)([CH3:4])=[O:3]>[Pd].CO>[CH3:4][P:2]([CH2:5][N:6]1[CH2:7][CH2:8][NH:9][CH2:10][CH2:11]1)([CH3:1])=[O:3]

Inputs

Step One
Name
benzyl 4-((dimethylphosphinoyl)methyl)piperazine-1-carboxylate
Quantity
200 mg
Type
reactant
Smiles
CP(=O)(C)CN1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under H2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
all solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a white crystalline solid, which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
CP(=O)(C)CN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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